2-Fluorobenzyl bromide

Catalog No.
S749510
CAS No.
446-48-0
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzyl bromide

CAS Number

446-48-0

Product Name

2-Fluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2-fluorobenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2

InChI Key

FFWQLZFIMNTUCZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)F

Synonyms

1-(Bromomethyl)-2-fluorobenzene; 2-(Bromomethyl)fluorobenzene; o-Fluorobenzyl Bromide; α-Bromo-2-fluorotoluene

Canonical SMILES

C1=CC=C(C(=C1)CBr)F

Synthesis of Heterocyclic Compounds

One primary application of 2-fluorobenzyl bromide is in the synthesis of heterocyclic compounds. Heterocyclic compounds are organic molecules containing atoms other than carbon in their rings. 2-Fluorobenzyl bromide acts as an alkylating agent, meaning it can introduce a benzyl group (C6H5CH2-) onto other molecules. This property makes it valuable for synthesizing various heterocyclic structures, including:

  • 2-Pyrrolo[2,3-d]pyrimidines: These nitrogen-containing heterocycles have been explored for their potential antimicrobial and antiviral properties []. 2-Fluorobenzyl bromide was used as the alkylating agent in their synthesis [].
  • 8-Alkylated Imidazolo[1,2-a]pyrimid-5-ones: These heterocycles show promising anti-inflammatory activity in research []. 2-Fluorobenzyl bromide served as the alkylating agent during their preparation [].

2-Fluorobenzyl bromide is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of approximately 189.03 g/mol. It is characterized by a benzene ring substituted with a fluorine atom and a bromomethyl group. This compound is typically a colorless to pale yellow liquid at room temperature, exhibiting a strong aromatic odor. Its chemical structure can be represented as follows:

  • Chemical Structure:
    C6H4(Br)(F)CH2\text{C}_6\text{H}_4(\text{Br})(\text{F})\text{CH}_2

2-Fluorobenzyl bromide is used in various chemical syntheses and serves as an important intermediate in the production of pharmaceuticals and agrochemicals.

2-Fluorobenzyl bromide is likely to be irritating to the skin, eyes, and respiratory system. It is also suspected to be a carcinogen []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Due to its reactive bromine atom, which can undergo nucleophilic substitution reactions. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as sodium azide, resulting in the formation of 2-fluorobenzyl azide .
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
  • Formation of Other Derivatives: It can react with other reagents to form derivatives like 2-fluorobenzyl alcohol or 2-fluorobenzyl amines through reduction or amination processes, respectively.

The synthesis of 2-fluorobenzyl bromide can be achieved through several methods:

  • Halogenation of Benzyl Fluoride: Benzyl fluoride can be treated with phosphorus tribromide or another brominating agent to yield 2-fluorobenzyl bromide.
  • Direct Fluorination: Starting from benzyl bromide, selective fluorination using fluorinating agents may also produce this compound.
  • From Fluorinated Aromatics: Reacting fluorinated aromatic compounds with alkyl halides under appropriate conditions can yield 2-fluorobenzyl bromide .

2-Fluorobenzyl bromide finds applications in various fields:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: Utilized in the development of specialty polymers and materials.
  • Chemical Research: Employed in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-fluorobenzyl bromide primarily focus on its reactivity with nucleophiles and electrophiles. The compound's interactions are critical for understanding its behavior in synthetic pathways and its potential biological effects.

  • Reactivity with Nucleophiles: Studies have shown that nucleophiles such as sodium azide effectively replace the bromine atom, leading to new azido derivatives .
  • Electrophilic Interactions: The fluorine atom's electron-withdrawing nature affects the electrophilicity of the aromatic ring, influencing reaction pathways.

Several compounds are structurally similar to 2-fluorobenzyl bromide, including:

  • Benzyl Bromide (C₇H₇Br): Lacks the fluorine atom; used similarly but may exhibit different reactivity profiles.
  • 2-Chlorobenzyl Bromide (C₇H₆BrCl): Contains chlorine instead of fluorine; differences in reactivity due to electronegativity.
  • 3-Fluorobenzyl Bromide (C₇H₆BrF): Similar structure but with fluorine at a different position; may exhibit distinct biological activities.

Unique Characteristics

The unique presence of fluorine in 2-fluorobenzyl bromide enhances its lipophilicity and alters its electronic properties compared to other halogenated benzyl compounds. This characteristic can lead to different pharmacokinetic behaviors and biological activities, making it a valuable compound in medicinal chemistry and synthetic applications.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

446-48-0

Wikipedia

2-Fluorobenzyl bromide

Dates

Modify: 2023-08-15

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